5-Ethyl-2-methyl-1-piperidineethanol is an organic compound characterized by the molecular formula . This compound features a piperidine ring substituted with ethyl and methyl groups, along with an alcohol functional group. It is a colorless to yellow liquid that is generally insoluble in water but denser than it, making it sink in aqueous solutions. Its structure contributes to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.
Research indicates that 5-Ethyl-2-methyl-1-piperidineethanol exhibits various biological activities. It has been noted for its potential anti-inflammatory properties and is involved in the synthesis of pharmaceuticals such as Etoricoxib and Pioglitazone, which are used for treating conditions like arthritis and diabetes, respectively . Additionally, its derivatives may show activity against certain types of cancer, although further studies are required to fully elucidate these effects.
The synthesis of 5-Ethyl-2-methyl-1-piperidineethanol typically involves the following methods:
These methods highlight the efficiency of producing complex organic molecules from simpler precursors.
5-Ethyl-2-methyl-1-piperidineethanol has several noteworthy applications:
Studies on the interactions of 5-Ethyl-2-methyl-1-piperidineethanol with other compounds reveal its reactivity profile. It may engage in exothermic reactions with acids, leading to salt formation and water release. Additionally, it can react with strong reducing agents, potentially generating flammable gases like hydrogen . Understanding these interactions is critical for safe handling and application in industrial settings.
Several compounds share structural similarities with 5-Ethyl-2-methyl-1-piperidineethanol. Here are a few notable examples:
Uniqueness: While these compounds share similar structural features, 5-Ethyl-2-methyl-1-piperidineethanol stands out due to its specific functional groups that enhance its biological activity and application potential in pharmaceuticals and nutrition. Its ability to act as a precursor to vital compounds like nicotinic acid further emphasizes its importance in chemical synthesis and industrial applications.
5-Ethyl-2-methyl-1-piperidineethanol exhibits a complex three-dimensional structure characterized by a six-membered piperidine ring with specific substitution patterns that significantly influence its conformational behavior [1]. The compound possesses the molecular formula C10H21NO with a molecular weight of 171.28 grams per mole, featuring an ethyl group at position 5, a methyl group at position 2, and an ethanol substituent attached to the nitrogen atom [2] [4].
The piperidine ring adopts a chair conformation, which represents the most energetically favorable arrangement, minimizing steric strain between substituents [8]. This conformational preference is consistent with the general behavior of saturated six-membered heterocycles, where the chair conformation provides optimal bond angles and minimal torsional strain [19]. Computational studies on related piperidine derivatives indicate that the chair conformation is stabilized by approximately 0.72 kilocalories per mole compared to alternative conformations [8].
The spatial arrangement of substituents on the piperidine ring creates distinct conformational possibilities due to axial and equatorial orientations [17]. The ethyl group at position 5 and the methyl group at position 2 can adopt various orientations relative to the ring plane, with the equatorial positions being thermodynamically favored due to reduced steric interactions [19]. The conformational flexibility of the ethanol side chain attached to the nitrogen atom introduces additional rotational degrees of freedom, particularly around the nitrogen-carbon and carbon-carbon bonds of the ethanol moiety [17].
Table 1: Basic Molecular Properties of 5-Ethyl-2-methyl-1-piperidineethanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H21NO | [2] |
| Molecular Weight (g/mol) | 171.28 | [2] |
| CAS Registry Number | 18605-02-2 | [2] [4] |
| IUPAC Name | 2-(5-ethyl-2-methylpiperidin-1-yl)ethanol | [2] |
| InChIKey | SBOAJQAJMGHSTF-UHFFFAOYSA-N | [2] |
| Physical State | Liquid | [2] |
| Canonical SMILES | CCC1CCC(N(C1)CCO)C | [2] |
Molecular mechanics calculations using force field methods provide insights into the conformational landscape of 5-Ethyl-2-methyl-1-piperidineethanol [17]. The compound exhibits conformational flexibility primarily around the heterocycle-nitrogen-piperidine bonds and the ethanol moiety, with energy differences between conformers typically ranging from 1 to 5 kilocalories per mole [17]. The chair conformation of the piperidine ring remains the dominant structural motif across all low-energy conformations [17] [19].
The electronic structure of 5-Ethyl-2-methyl-1-piperidineethanol has been investigated through density functional theory calculations and molecular orbital analysis [12] [23]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide crucial information about the compound's electronic properties and reactivity patterns [23]. Computational studies on similar piperidine derivatives reveal that the nitrogen lone pair contributes significantly to the highest occupied molecular orbital, while the lowest unoccupied molecular orbital is typically delocalized across the ring system [12] [20].
Density functional theory calculations using various basis sets, including 6-31+G(d) and 6-311G(d,p), have been employed to optimize the molecular geometry and determine electronic properties of piperidine derivatives [12] [28]. These calculations provide accurate predictions of bond lengths, bond angles, and dihedral angles, with correlation coefficients exceeding 0.97 when compared to experimental crystallographic data [28]. The electronic structure calculations reveal that the piperidine nitrogen atom exhibits sp3 hybridization with a pyramidal geometry, consistent with the presence of a lone pair of electrons [20].
The molecular electrostatic potential surface of 5-Ethyl-2-methyl-1-piperidineethanol shows regions of negative potential localized around the nitrogen and oxygen atoms, indicating sites of potential nucleophilic reactivity [12]. The ethyl and methyl substituents contribute electron density to the ring system through hyperconjugative effects, influencing the overall electronic distribution [20]. Computational analysis of frontier molecular orbitals indicates that the energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital is characteristic of saturated heterocyclic systems [23].
Natural bond orbital analysis provides insights into the charge distribution and bonding characteristics within the molecule [13]. The nitrogen atom carries a partial negative charge due to its higher electronegativity compared to carbon, while the carbon atoms in the ethyl and methyl groups exhibit slight positive charges [20]. The hydroxyl group of the ethanol substituent participates in intramolecular hydrogen bonding interactions that can stabilize specific conformations [19].
Solvation effects play a significant role in determining the preferred conformations of 5-Ethyl-2-methyl-1-piperidineethanol in aqueous and organic media [19]. Computational studies incorporating implicit solvation models demonstrate that polar solvents stabilize conformations where the hydroxyl group is oriented to maximize hydrogen bonding interactions with the solvent [19]. The dipole moment of the molecule, calculated through quantum mechanical methods, reflects the asymmetric distribution of electron density resulting from the polar functional groups [23].
The structural and electronic properties of 5-Ethyl-2-methyl-1-piperidineethanol can be understood through comparison with related piperidine derivatives [15] [16]. This comparative analysis reveals the influence of specific substituents on molecular geometry, conformational behavior, and electronic characteristics [18] [20]. The presence of both alkyl substituents and a hydroxyl-containing side chain distinguishes this compound from simpler piperidine derivatives [16].
Table 2: Comparative Analysis of Piperidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features |
|---|---|---|---|---|
| 5-Ethyl-2-methyl-1-piperidineethanol | C10H21NO | 171.28 | 18605-02-2 | Ethyl at C5, Methyl at C2, Ethanol substituent |
| 1-Piperidineethanol | C7H15NO | 129.20 | 3040-44-6 | Ethanol substituent only |
| 2-Piperidineethanol, 1-methyl- | C8H17NO | 143.23 | 533-15-3 | Methyl at C1, Ethanol at C2 |
| 5-Ethyl-2-methylpiperidine | C8H17N | 127.23 | 104-89-2 | Ethyl at C5, Methyl at C2, no alcohol |
Comparative structural analysis reveals that the introduction of ethyl and methyl substituents at positions 5 and 2, respectively, increases the molecular complexity and conformational possibilities compared to unsubstituted piperidine [16]. The ethanol side chain attached to the nitrogen atom provides additional hydrogen bonding capability, distinguishing 5-Ethyl-2-methyl-1-piperidineethanol from purely hydrocarbon-substituted piperidines [15]. This structural feature influences solubility, intermolecular interactions, and potential biological activity patterns [16].
Electronic property comparisons demonstrate that alkyl substitution on the piperidine ring affects the electron density distribution and basicity of the nitrogen atom [18] [20]. The electron-donating nature of ethyl and methyl groups increases the electron density on the nitrogen, enhancing its nucleophilic character compared to unsubstituted piperidine [20]. The presence of the hydroxyl group in the ethanol substituent introduces additional electronic effects through inductive and resonance interactions [18].
Conformational analysis of piperidine derivatives shows that substitution patterns significantly influence the preferred ring conformations and side chain orientations [16] [19]. Fluorinated piperidine derivatives, for comparison, exhibit altered conformational preferences due to the unique properties of fluorine substituents [19]. The conformational behavior of 5-Ethyl-2-methyl-1-piperidineethanol falls within the typical range observed for alkyl-substituted piperidines, with chair conformations being strongly favored [17] [19].
Computational studies on series of piperidine derivatives reveal structure-activity relationships that correlate molecular geometry with physical and chemical properties [15] [16]. The specific substitution pattern in 5-Ethyl-2-methyl-1-piperidineethanol results in distinct steric and electronic environments that differentiate it from other members of the piperidine family [18]. These differences manifest in properties such as boiling point, solubility, and reactivity patterns [16].
The synthesis of 5-Ethyl-2-methyl-1-piperidineethanol relies primarily on catalytic hydrogenation methodologies, with ruthenium-based catalysts demonstrating superior performance in terms of yield and selectivity [1] [2]. Ruthenium dioxide (RuO₂) emerges as the most effective catalyst, achieving 91.01% yield of piperidineethanol with zero formation of undesired N-methylated byproducts when employed in piperidine solvent systems [1].
The fundamental mechanism involves the hydrogenation of corresponding pyridineethanol precursors to form the saturated piperidine ring structure. Ruthenium catalysts facilitate this transformation through multiple active sites that accommodate both hydrogen activation and substrate binding [3]. The metal-support interaction in ruthenium on carbon (5% Ru/C) systems provides optimal dispersion of active sites, resulting in 88.31% yield with minimal byproduct formation (0.35% N-methylated products) [1].
Palladium-based alternatives demonstrate comparable activity, with 5% Pd/C achieving 88.99% yield in piperidine solvent systems [1]. However, the superior performance of ruthenium catalysts stems from their enhanced selectivity for pyridine ring hydrogenation while maintaining the ethanol functionality intact [4]. The rhodium-supported systems exhibit moderate activity but require higher operating temperatures, typically 350°C to 400°C, which may compromise selectivity [5].
Recent developments in electrocatalytic hydrogenation present alternative pathways for piperidine synthesis under ambient conditions [4]. Carbon-supported rhodium catalysts demonstrate exceptional performance in membrane electrode assemblies, achieving 99% current efficiency at 25 mA cm⁻² current density [4]. This methodology offers significant advantages over traditional thermochemical processes by operating at ambient temperature and pressure, reducing energy consumption substantially [4].
The electrocatalytic approach employs anion-exchange membrane systems where the reduction of rhodium oxides on the catalyst surface proves crucial for catalytic activity [4]. The mechanism involves moderate interaction between Rh(0) surfaces and piperidine intermediates, decreasing the energy barrier for the rate-determining desorption step [4]. Quantitative conversion of pyridine precursors to piperidine derivatives achieves 98% yield after passing 9 F mol⁻¹, corresponding to 65% current efficiency [4].
Alternative synthetic approaches employ multi-component reactions utilizing ionic liquid catalysts for direct piperidine formation [6]. N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]₂) catalyzes pseudo five-component reactions of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol, affording substituted piperidines with yields ranging from 78% to 90% [6].
This methodology provides several advantages including mild reaction conditions, simple work-up procedures, and reduced environmental impact through green solvent utilization [6]. The process operates under catalyst loadings of 10 mol% with reaction times typically ranging from 14 to 24 hours [6] [7]. Optimization studies reveal that phenylboronic acid catalyst concentrations exceeding 10 mol% exhibit negative effects on both reaction time and product yield [7].
Systematic optimization of reaction parameters reveals critical temperature and pressure effects on yield and selectivity [1] [2]. Temperature optimization studies demonstrate that reactions conducted between 100°C and 120°C provide optimal yields while minimizing deleterious byproduct formation [1] [2]. At 105°C and 1000 psig hydrogen pressure, RuO₂ catalyst systems achieve 91.9% yield with 98.17% selectivity for the desired piperidineethanol product [1].
Higher temperatures (150°C) result in decreased yields (71.5%) despite faster reaction kinetics, primarily due to increased byproduct formation including PEP (1-[2-(2-piperidinyl)ethyl]-piperidine) at 5.30% [1]. Pressure optimization indicates that hydrogen pressures above 1000 psig significantly enhance conversion rates. The optimal pressure range of 1500 to 5000 psig provides maximum hydrogen solubility and surface coverage on catalyst active sites [1] [2].
Kinetic studies on pyridine hydrogenation reveal first-order dependence on pyridine concentration with reaction rates following Langmuir-Hinshelwood kinetics [3]. The hydrogenation proceeds through piperidine as the predominant intermediate, with subsequent formation of various alkyl piperidines including 1-ethyl piperidine, 1-methyl piperidine, and 1-pentyl piperidine under hydrothermal conditions [5].
Solvent selection critically influences both yield and selectivity in piperidineethanol synthesis [1] [2]. Piperidine (C₅H₁₀N) as reaction medium demonstrates superior performance compared to aqueous systems, effectively suppressing N-methylated byproduct formation [1] [2]. In ruthenium-catalyzed systems, piperidine solvent achieves 91.01% yield with zero MPA (N-methyl-2-(2-hydroxyethyl)piperidine) formation, compared to 82.80% yield and 14.67% MPA formation in aqueous media [1].
The mechanism of byproduct suppression involves competitive coordination of piperidine molecules to catalyst active sites, preventing unwanted methylation reactions [1] [2]. Mixed solvent systems comprising piperidine and water in specific ratios (4:1 to 1:1) provide balanced performance, achieving yields between 84.6% and 94.77% with reduced byproduct formation (0.10% to 2.43% MPA) [1].
Organic solvents including methanol and ethanol demonstrate moderate effectiveness, with methanol systems achieving 93.4% to 93.6% yield and 2.2% to 2.3% MPA formation [1]. However, these systems require careful optimization to prevent alcohol-mediated side reactions that could compromise selectivity.
High catalyst loading strategies prove essential for optimal performance, with minimum catalyst requirements of 0.15 grams per mole of starting material (calculated as metal content) [1] [2]. Optimal loading ranges from 0.2 to 1.0 grams per mole, providing sufficient active sites for efficient conversion while maintaining economic viability [1] [2].
Catalyst regeneration protocols enable multiple reaction cycles while maintaining high activity [1] [2]. The regeneration process involves heating spent catalyst in amine-containing solvent systems (preferably piperidine) under hydrogen atmosphere (minimum 500 psig) at temperatures ranging from 90°C to 200°C for 0.5 to 24 hours [1] [2]. Optimal regeneration conditions employ 120°C for 2 hours, restoring catalyst activity to near-original levels [1].
Catalyst "pickling" represents a critical innovation for maintaining consistent activity across multiple reaction cycles [1] [2]. This process involves contacting catalyst with amine-containing solvents (piperidine or pyridine) for extended periods (2 to 500 hours) at ambient to moderate temperatures (ambient to 50°C) [1] [2]. Pickling maintains catalyst surface characteristics and prevents deactivation, enabling continuous operation with consistent yields [1] [2].
High-performance liquid chromatography (HPLC) serves as the primary analytical method for piperidineethanol quality assessment and purification [8] [9]. Reversed-phase HPLC employing Inertsil C18 columns (250 × 4.6 mm) at 30°C provides optimal separation [8]. The mobile phase consisting of water with 0.1% phosphoric acid and acetonitrile (32:68 v/v) at 1.0 mL/min flow rate achieves baseline separation of piperidine derivatives [8].
Pre-column derivatization with 4-toluenesulfonyl chloride enhances detection sensitivity, enabling quantification limits of 0.44 μg/mL and detection limits of 0.15 μg/mL [8] [9]. This methodology demonstrates linearity over the range 0.44-53.33 μg/mL with correlation coefficient R² = 0.9996 [8]. Recovery studies confirm 101.82% average recovery with relative standard deviation of 0.6% across three spiked concentration levels [8].
Column chromatography utilizing silica gel stationary phase provides preparative-scale purification for piperidineethanol compounds [10] [11]. The mobile phase composition typically employs ethyl acetate:methanol:petroleum ether (10:1:2) for optimal resolution [11]. Flash chromatography offers enhanced efficiency with reduced solvent consumption and shorter separation times [10]. The technique demonstrates particular effectiveness for separating enantioenriched acetate and butanoate derivatives from unreacted starting materials [10].
Gas chromatography-mass spectrometry (GC-MS) provides comprehensive structural confirmation and purity assessment for piperidineethanol derivatives [12] [13] [14]. Analysis employs 6' CW 20M columns at 160°C and 15M DB-1 capillary columns with temperature programming from 80°C to 220°C at 16°C/minute [1]. This methodology enables simultaneous quantification of starting materials, products, and byproducts with high precision [1].
Quality control specifications for 4-Piperidineethanol require ≥96.0% purity by GC analysis combined with titration methods [12]. Physical characterization includes boiling point determination (228°C), melting point (50°C), and flash point (110°C) measurements [12]. Molecular weight confirmation (129.20 g/mol) and molecular formula verification (C₇H₁₅NO) provide additional quality assurance parameters [12].
Mass spectrometric fragmentation patterns enable identification of specific piperidineethanol isomers and substitution patterns [13] [14]. The technique proves particularly valuable for detecting trace impurities and degradation products that may form during synthesis or storage [13]. Retention time matching with authentic standards provides definitive identification confirmation [12].
Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural characterization and purity assessment for piperidineethanol compounds [15] [16] [17]. ¹H NMR analysis in deuterated solvents (CDCl₃, DMSO-d₆, CD₃OD) enables complete structural assignment through chemical shift analysis and coupling pattern interpretation [17] [18].
Typical ¹H NMR characteristics for piperidineethanol derivatives include signals at δ 3.81 (dd, J = 17.7, 11.4 Hz) for methylene protons adjacent to nitrogen, and δ 3.18 (dd, J = 17.8, 3.6 Hz) for ethanol chain protons [18]. ¹³C NMR provides complementary structural information with characteristic signals for the piperidine ring carbons and ethanol functionality [18].
Two-dimensional NMR techniques including ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) enable complete connectivity assignment and stereochemical determination [17]. These methods prove essential for characterizing complex substitution patterns and confirming regioisomer identity [17]. Quantitative NMR analysis provides accurate purity determination with direct proportionality between signal intensity and analyte concentration [19].
Comprehensive thermodynamic characterization of piperidineethanol compounds enables process optimization and purification design [20] [21] [22]. Vapor-liquid equilibrium (VLE) data for 2-piperidineethanol covers temperature ranges from 363 to 426 K for pure components and 323 to 373 K for aqueous solutions [20] [21] [22].
Antoine equation parameters provide accurate vapor pressure prediction: A = 5.6064, B = -1316.5607, C = -145.6090 for 2-piperidineethanol with absolute average relative deviation (AARD) of 1.7% [22]. The temperature range applicability extends from 400 to 510 K, covering typical processing conditions [22].
UNIQUAC model parameters enable prediction of binary VLE behavior with high accuracy [20] [21] [22]. For 2-piperidineethanol systems, the model achieves 1.9% deviation for total pressure, 12.4% for vapor-phase composition, and 12.7% for calculated activity coefficients [20] [22]. These thermodynamic data prove essential for distillation column design and optimization of purification processes [20] [22].